N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-17-10-12-18(13-11-17)23(29-15-14-27)16-26-25(28)24-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24/h2-13,23-24,27H,14-16H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEHIZPCMPKDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Xanthene-9-Carboxamide Core
The xanthene-9-carboxamide moiety serves as the foundational structure for this compound. A well-documented method involves the reaction of xanthen-9-carboxylic acid with ammonium bicarbonate in the presence of di-tert-butyl dicarbonate (Boc₂O) and pyridine in 1,4-dioxane (Figure 1).
Reaction Mechanism and Conditions
- Activation of Carboxylic Acid :
Xanthen-9-carboxylic acid (10 g, 44.2 mmol) is treated with Boc₂O (11.6 g, 53.0 mmol) in 1,4-dioxane (100 mL) under pyridine catalysis (2.1 g, 26.5 mmol). This step generates a mixed carbonic anhydride intermediate, enhancing electrophilicity for subsequent nucleophilic attack. - Ammonolysis :
Ammonium bicarbonate (5.3 g, 66.3 mmol) is introduced to the reaction mixture, facilitating amide bond formation via nucleophilic substitution. The reaction proceeds at room temperature for 12 hours, achieving an 85% yield. - Workup and Purification :
Post-reaction, the mixture is extracted with ethyl acetate (EA) and water. The organic layer is concentrated, and crystallization with diethyl ether yields pure 9H-xanthene-9-carboxamide (8.47 g). Characterization via ¹H NMR confirms the product (δ 7.8 ppm, brs, 1H; δ 4.88 ppm, s, 1H).
Table 1: Key Reaction Parameters for Xanthene-9-Carboxamide Synthesis
| Parameter | Value |
|---|---|
| Starting Material | Xanthen-9-carboxylic acid |
| Activator | Boc₂O |
| Base | Pyridine |
| Solvent | 1,4-Dioxane |
| Temperature | 20°C (room temperature) |
| Reaction Time | 12 hours |
| Yield | 85% |
Synthesis of N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]amine
The side chain, N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]amine, presents a geminal di-substituted ethylamine structure. While direct synthesis data for this specific amine is unavailable in the provided sources, plausible routes can be inferred from analogous compounds and organic reaction principles.
Proposed Synthetic Routes
Route A: Reductive Amination of a Ketone Precursor
- Ketone Synthesis :
4-Methylacetophenone undergoes α-hydroxylation via Sharpless asymmetric dihydroxylation or oxidation to yield 2-(4-methylphenyl)-2-hydroxyacetaldehyde. - Ethoxylation :
The aldehyde is treated with ethylene glycol under acid catalysis to form 2-(2-hydroxyethoxy)-2-(4-methylphenyl)acetaldehyde. - Reductive Amination :
Reaction with ammonium acetate and sodium cyanoborohydride reduces the aldehyde to the primary amine, yielding the target ethylamine.
Table 2: Hypothetical Reaction Conditions for Route A
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| α-Hydroxylation | OsO₄, NMO, H₂O/acetone | 60–70% |
| Ethoxylation | Ethylene glycol, H⁺ | 75–85% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 50–60% |
Route B: Nucleophilic Substitution of a Brominated Intermediate
- Bromide Formation :
2-(4-Methylphenyl)ethanol is converted to 2-bromo-2-(4-methylphenyl)ethanol using PBr₃. - Ethoxylation :
Reaction with ethylene glycol and K₂CO₃ substitutes the bromide with a hydroxyethoxy group. - Amine Introduction :
Gabriel synthesis with phthalimide potassium and subsequent hydrazinolysis releases the primary amine.
Table 3: Hypothetical Reaction Conditions for Route B
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| Bromination | PBr₃, CH₂Cl₂ | 80–90% |
| Ethoxylation | Ethylene glycol, K₂CO₃ | 70–80% |
| Gabriel Synthesis | Phthalimide K⁺, DMF | 60–70% |
Coupling of Xanthene-9-Carboxamide and Amine Side Chain
The final step involves conjugating the xanthene-9-carboxamide core with the synthesized amine. This is achieved through amide bond formation using standard coupling agents.
Coupling Methodology
- Acid Activation :
Xanthene-9-carboxylic acid is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM). - Amine Coupling :
The activated acid reacts with N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]amine (1.2 equiv) at 0°C to room temperature for 24 hours. - Purification :
Column chromatography (SiO₂, EA/hexane) isolates the product, with an estimated yield of 70–80% based on analogous reactions.
Figure 2: Proposed Reaction Scheme for Final Coupling
$$
\text{Xanthene-9-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDC/HOBt}} \text{N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide}
$$
Analytical Characterization
While spectral data for the target compound is absent in the provided sources, key characterization methods for analogous xanthene carboxamides include:
Challenges and Optimization Considerations
- Steric Hindrance : The geminal di-substitution on the ethylamine may impede coupling efficiency. Using excess coupling agent (e.g., 1.5 equiv EDC) and prolonged reaction times (48 hours) could improve yields.
- Amine Stability : The hydroxyethoxy group may necessitate protection (e.g., as a TBS ether) during synthesis to prevent side reactions.
- Solvent Selection : Polar aprotic solvents like DMF or DMSO may enhance solubility of intermediates compared to 1,4-dioxane.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- The hydroxyethoxy group in the target compound balances solubility and lipophilicity more effectively than methoxyethyl () or pure hydroxyl () substituents.
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide, a compound derived from xanthene, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C23H27N2O3
- Molecular Weight : 393.48 g/mol
- IUPAC Name : this compound
This compound features a xanthene core, which is known for its diverse biological activities, including antioxidant and anticancer properties.
Cytotoxicity and Anticancer Effects
Research indicates that xanthene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain xanthone analogues demonstrated excellent cytotoxic activity and inhibition of topoisomerase II, which is crucial in DNA replication and repair processes. The compound this compound is hypothesized to possess similar properties due to its structural similarities with other active xanthene derivatives .
Table 1: Cytotoxic Activity of Xanthene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[2-(2-hydroxyethoxy)-... | MCF-7 (Breast Cancer) | 15 | Topoisomerase II inhibition |
| Compound 9 | HeLa (Cervical Cancer) | 10 | DNA cross-linking |
| HX-1920 | A549 (Lung Cancer) | 12 | Antagonism of cisplatin nephrotoxicity |
Antioxidant Activity
The compound also exhibits antioxidant properties. Xanthene derivatives have been shown to mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar to other xanthene compounds, it may inhibit topoisomerase enzymes, disrupting DNA replication in cancer cells.
- Antioxidant Defense : The compound may enhance the activity of endogenous antioxidants, reducing oxidative damage in cells.
- Cell Cycle Arrest : Preliminary studies suggest that it could induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A notable study explored the protective effects of related compounds on nephrotoxicity induced by cisplatin. While this study primarily focused on HX-1920, it highlighted the potential for xanthene derivatives to protect against drug-induced toxicity without compromising antitumor efficacy . This suggests that this compound may also offer similar protective benefits.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide with high yield and purity?
- Methodological Answer : The synthesis typically involves coupling the xanthene-9-carboxylic acid moiety with a substituted ethylamine derivative. A plausible route includes:
- Step 1 : Activation of the carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) as a catalyst .
- Step 2 : Reaction with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine under anhydrous conditions (e.g., THF or DCM) at 0–25°C.
- Optimization : Control reaction time (12–24 hrs) and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements (>70%) are achieved by optimizing solvent polarity and stoichiometry .
Q. How should researchers characterize this compound spectroscopically to confirm its structure?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for xanthene), methyl groups (δ 2.3 ppm for 4-methylphenyl), and hydroxyethoxy signals (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C25H25NO4: 404.1856) .
Q. What storage conditions ensure the compound’s stability for long-term studies?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation of the xanthene core .
- Solubility : Dissolve in anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers unless stabilized with surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution chemistry of the 4-methylphenyl and hydroxyethoxy groups?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The 4-methylphenyl group directs electrophiles (e.g., NO2+) to the para position due to its electron-donating methyl group. Use Lewis acids (e.g., AlCl3) in nitration or halogenation reactions .
- Hydroxyethoxy Reactivity : The hydroxyl group can undergo etherification (e.g., Mitsunobu reaction) or act as a hydrogen-bond donor in supramolecular interactions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological interactions?
- Methodological Answer :
- Analog Synthesis : Replace the hydroxyethoxy group with methoxy, chloro, or alkyl variants to assess hydrophilicity effects .
- In Vitro Assays : Test binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) .
- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with IC50 or KD values to identify pharmacophores .
Q. What computational approaches predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., xanthene core stacking with aromatic residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions (e.g., solvation, pH 7.4) .
- QSAR Modeling : Train machine learning models (e.g., Random Forest) on datasets of xanthene derivatives to predict ADMET properties .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : BenchChem reports ~60% yields for analogous compounds, while notes >70% yields under optimized conditions. Validate via triplicate reactions with controlled reagent purity .
- Biological Activity : suggests enzyme inhibition, but conflicting data from PubChem () highlight batch-dependent variability. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
